molecular formula C12H24N2O3 B11867924 tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate

tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate

Cat. No.: B11867924
M. Wt: 244.33 g/mol
InChI Key: JMBIDSBHDFXVLE-UHFFFAOYSA-N
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Description

tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate: is a chemical compound with the molecular formula C12H24N2O3 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate typically involves the reaction of 6-hydroxy-4-methylazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

6-hydroxy-4-methylazepane+tert-butyl chloroformatetert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate\text{6-hydroxy-4-methylazepane} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 6-hydroxy-4-methylazepane+tert-butyl chloroformate→tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions at other functional groups.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for designing molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity.

Comparison with Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl (4-hydroxybutyl)carbamate
  • tert-Butyl (4-aminocyclohexyl)carbamate

Comparison: tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered ring analogs like tert-Butyl (4-methylpiperidin-4-yl)carbamate. The presence of the hydroxyl group also provides additional sites for chemical modification, making it more versatile in synthetic applications.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-(6-hydroxy-4-methylazepan-4-yl)carbamate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-12(4)5-6-13-8-9(15)7-12/h9,13,15H,5-8H2,1-4H3,(H,14,16)

InChI Key

JMBIDSBHDFXVLE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC(C1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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